molecular formula C27H23N5O B14467716 Urea, 1-phenyl-3-(p-phenylazophenyl)-1-(1-(phenylimino)ethyl)- CAS No. 73840-13-8

Urea, 1-phenyl-3-(p-phenylazophenyl)-1-(1-(phenylimino)ethyl)-

Cat. No.: B14467716
CAS No.: 73840-13-8
M. Wt: 433.5 g/mol
InChI Key: KQZGTVDZIQNPGN-UHFFFAOYSA-N
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Description

Urea, 1-phenyl-3-(p-phenylazophenyl)-1-(1-(phenylimino)ethyl)- is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes, pigments, and various industrial applications. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of urea, 1-phenyl-3-(p-phenylazophenyl)-1-(1-(phenylimino)ethyl)- typically involves the following steps:

    Formation of the Azo Group: The azo group (N=N) is usually formed through a diazotization reaction, where an aromatic amine is treated with nitrous acid.

    Coupling Reaction: The diazonium salt formed in the previous step is then coupled with another aromatic compound to form the azo compound.

    Urea Formation: The final step involves the reaction of the azo compound with isocyanates or other urea-forming reagents under controlled conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves large-scale reactions with precise control over temperature, pressure, and pH. The use of catalysts and solvents may also be necessary to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation Products: Quinones, nitroso compounds.

    Reduction Products: Aromatic amines.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Dye and Pigment Industry: Used as a precursor or intermediate in the synthesis of various dyes and pigments.

    Analytical Chemistry: Employed in colorimetric analysis and as indicators.

Biology and Medicine

    Biological Staining: Used in staining techniques for microscopy.

Industry

    Textile Industry: Utilized in the dyeing and printing of fabrics.

    Plastics and Polymers: Incorporated into polymer matrices for coloration.

Mechanism of Action

The mechanism of action of urea, 1-phenyl-3-(p-phenylazophenyl)-1-(1-(phenylimino)ethyl)- involves interactions with various molecular targets. The azo group can participate in electron transfer reactions, while the aromatic rings may engage in π-π interactions with other molecules. These interactions can affect the compound’s reactivity and its role in different applications.

Comparison with Similar Compounds

Similar Compounds

    Azo Dyes: Compounds with similar azo groups used in dyeing and pigmentation.

    Aromatic Amines: Compounds formed through the reduction of azo groups.

    Quinones: Oxidized derivatives of aromatic compounds.

Uniqueness

The unique combination of the azo group with the urea moiety and the specific aromatic substitutions makes this compound distinct. Its specific reactivity and applications may differ from other azo compounds due to these structural features.

Conclusion

Urea, 1-phenyl-3-(p-phenylazophenyl)-1-(1-(phenylimino)ethyl)- is a complex and versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of scientific research.

Properties

CAS No.

73840-13-8

Molecular Formula

C27H23N5O

Molecular Weight

433.5 g/mol

IUPAC Name

1-(C-methyl-N-phenylcarbonimidoyl)-1-phenyl-3-(4-phenyldiazenylphenyl)urea

InChI

InChI=1S/C27H23N5O/c1-21(28-22-11-5-2-6-12-22)32(26-15-9-4-10-16-26)27(33)29-23-17-19-25(20-18-23)31-30-24-13-7-3-8-14-24/h2-20H,1H3,(H,29,33)

InChI Key

KQZGTVDZIQNPGN-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=CC=C1)N(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4

Origin of Product

United States

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